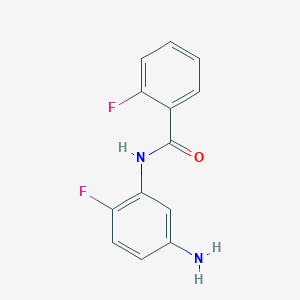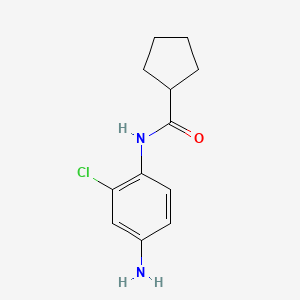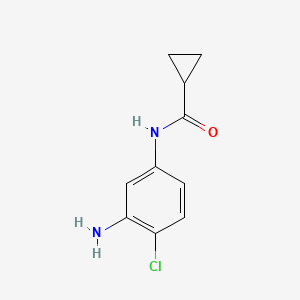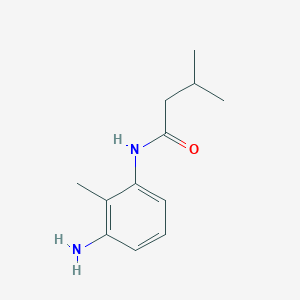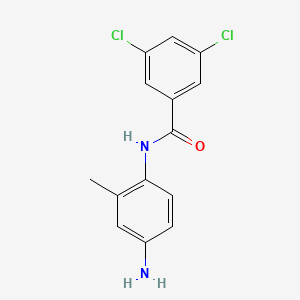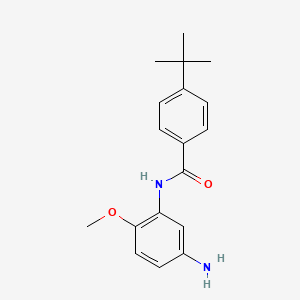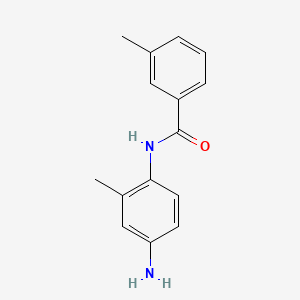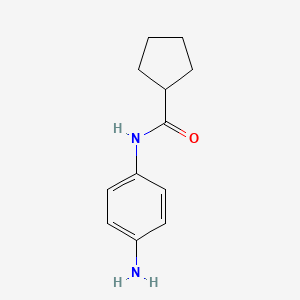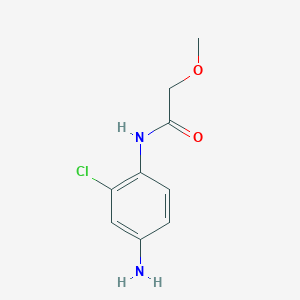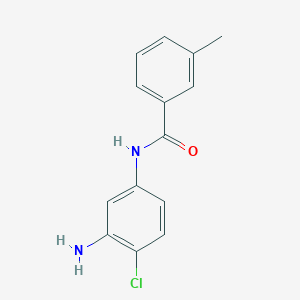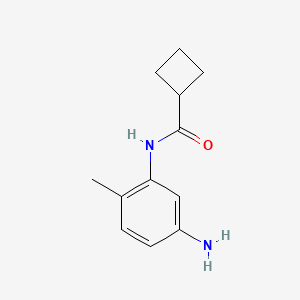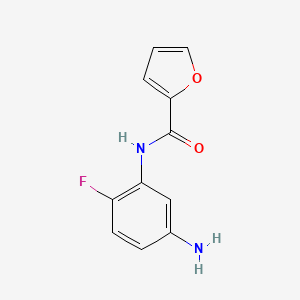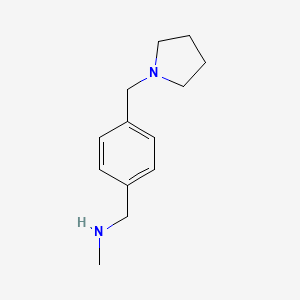
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of benzylamine, where the benzyl group is substituted with a pyrrolidin-1-ylmethyl group and an N-methyl group
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to prepare N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine involves the reductive amination of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-Alkylation: Another method involves the N-alkylation of 4-(pyrrolidin-1-ylmethyl)benzylamine with methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield this compound derivatives with reduced functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
科学研究应用
Chemistry:
Catalysis: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.
Medicine:
Drug Development: Due to its structural features, this compound is explored as a potential lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
作用机制
The mechanism by which N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or receptor it interacts with.
相似化合物的比较
4-(pyrrolidin-1-ylmethyl)benzylamine: Lacks the N-methyl group, which may affect its reactivity and binding properties.
N-Methylbenzylamine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.
N-Methyl-4-(morpholin-4-ylmethyl)benzylamine: Contains a morpholine ring instead of a pyrrolidine ring, which can influence its chemical behavior and applications.
Uniqueness: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is unique due to the presence of both the N-methyl and pyrrolidin-1-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVZWBZDHZISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594621 |
Source


|
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-40-8 |
Source


|
| Record name | N-Methyl-1-{4-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
